

potential off-target effects of TG4-155

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Compound of Interest

Compound Name: TG4-155
Cat. No.: B10765086

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Technical Support Center: TG4-155

Welcome to the technical support center for **TG4-155**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of **TG4-155** and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **TG4-155**?

A1: The primary target of **TG4-155** is the human Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR). **TG4-155** is a potent and selective antagonist of the EP2 receptor with a binding affinity (K_B) of approximately 2.4 nM and an inhibitory constant (K_i) of 9.9 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q2: Are there any known off-target interactions for **TG4-155**?

A2: Yes, while **TG4-155** is highly selective for the EP2 receptor, some off-target interactions have been characterized. The most significant off-target activity is against the Prostaglandin D2 receptor (DP1), though with a 7- to 14-fold lower affinity compared to EP2.[\[6\]](#) Weak inhibition has also been observed for the serotonin 5-HT_{2B} receptor and the hERG channel at

micromolar concentrations.[5] Several other prostanoid receptors are inhibited with much lower potency.[6]

Q3: My experimental results are not what I expected. Could off-target effects of **TG4-155** be the cause?

A3: Unexplained experimental outcomes could potentially be due to off-target effects. The most likely off-target to consider is the DP1 receptor, given its nanomolar affinity for **TG4-155**.

Depending on the concentration of **TG4-155** used and the biological system, interactions with the 5-HT2B receptor or the hERG channel might also be a possibility, although these are significantly weaker. It has been reported that **TG4-155** has negligible effects on a panel of other human enzymes, ion channels, and receptors, but the detailed data from these broad screens are not publicly available.

Q4: How can I minimize potential off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

- Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of **TG4-155** required to achieve the desired on-target effect.
- Use a selective EP2 agonist as a control: In combination with **TG4-155**, a selective EP2 agonist (like butaprost) can help confirm that the observed effects are mediated through the EP2 receptor.[2]
- Employ orthogonal validation methods: Use techniques like siRNA or CRISPR-Cas9 to knock down the EP2 receptor and verify that the observed phenotype is dependent on the presence of the target protein.

Q5: What is the recommended solvent and storage condition for **TG4-155**?

A5: **TG4-155** is soluble in DMSO (up to 79 mg/mL) and ethanol.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.

Troubleshooting Guide

Issue	Possible Cause	Suggested Action
Unexpected Phenotype Observed	The phenotype may be due to an off-target effect, most likely via the DP1 receptor.	<ol style="list-style-type: none">1. Review the literature to understand the role of the DP1 receptor in your experimental system.2. Use a selective DP1 receptor antagonist as a control to see if it phenocopies the effect of TG4-155.3. Perform a genetic knockdown of the EP2 receptor (e.g., using siRNA) and treat with TG4-155. If the phenotype persists, it is likely an off-target effect.
Cell Viability is Reduced	At higher concentrations, TG4-155 may have off-target effects leading to cytotoxicity. Weak inhibition of the hERG channel (IC ₅₀ = 12 μM) could be a contributing factor in some cell types. ^[5]	<ol style="list-style-type: none">1. Perform a dose-response curve to determine the cytotoxic concentration of TG4-155 in your cell line.2. Use a lower, non-toxic concentration of TG4-155 for your experiments.3. Ensure the final DMSO concentration in your culture media is not exceeding cytotoxic levels (typically <0.5%).
Inconsistent Results Between Experiments	This could be due to variations in compound concentration, cell passage number, or other experimental parameters.	<ol style="list-style-type: none">1. Prepare fresh stock solutions of TG4-155 regularly.2. Standardize cell culture conditions, including passage number and seeding density.3. Include appropriate positive and negative controls in every experiment.

Quantitative Data on TG4-155 Selectivity

The following table summarizes the known binding affinities and inhibitory concentrations of **TG4-155** for its primary target and known off-targets.

Target	Parameter	Value	Selectivity vs. EP2 (fold)	Reference
Prostaglandin E2 Receptor 2 (EP2)	K _B	2.4 nM	1	[2][4][6]
	K _i	9.9 nM	-	[1][3][5]
Prostaglandin D2 Receptor 1 (DP1)	K _B	34.5 nM	~14	
Prostaglandin E2 Receptor 4 (EP4)	K _B	11.4 μM	>4700	[2][4]
Prostaglandin E2 Receptor 1 (EP1)	-	>500-fold less potent	>500	[6]
Prostaglandin E2 Receptor 3 (EP3)	-	>500-fold less potent	>500	[6]
Prostaglandin F Receptor (FP)	-	>500-fold less potent	>500	[6]
Thromboxane A2 Receptor (TP)	-	345-fold less potent	345	[6]
Prostacyclin Receptor (IP)	-	240-fold less potent	240	[6]
Leukotriene B4 Receptor 1 (BLT1)	-	>500-fold less potent	>500	[6]
Serotonin 5-HT2B Receptor	IC ₅₀	2.6 μM	~1083	[5]
hERG Channel	IC ₅₀	12 μM	~5000	[5]
Cyclooxygenase-1 (COX-1)	% Inhibition @ 10 μM	No substantial inhibition	-	[6]

Cyclooxygenase-2 (COX-2)	% Inhibition @ 10 μ M	No substantial inhibition	-	[6]
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Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is a generalized method to verify that **TG4-155** binds to the EP2 receptor in a cellular context.

Objective: To assess the target engagement of **TG4-155** with the EP2 receptor in intact cells.

Methodology:

- Cell Culture: Culture cells expressing the EP2 receptor to near confluency.
- Compound Treatment: Treat cells with **TG4-155** at various concentrations (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1-2 hours.
- Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
- Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
- Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
- Western Blot Analysis: Collect the supernatant and analyze the amount of soluble EP2 receptor by Western blotting using an EP2-specific antibody.
- Data Analysis: Increased thermal stability of the EP2 receptor in the presence of **TG4-155** indicates target engagement.

Protocol 2: Kinase Profiling to Broadly Screen for Off-Target Kinase Inhibition

This is a general protocol for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

Objective: To determine the inhibitory activity of **TG4-155** against a broad panel of protein kinases.

Methodology:

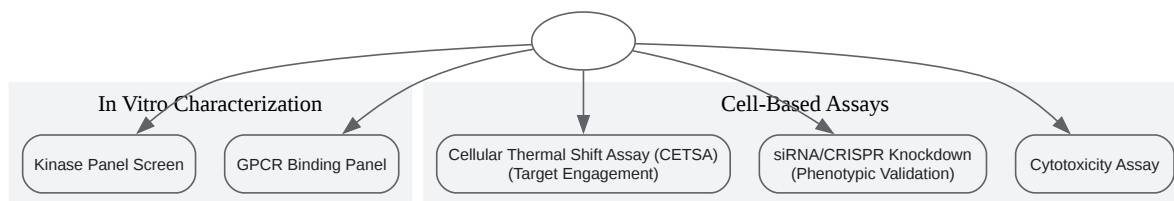
- **Compound Preparation:** Prepare a stock solution of **TG4-155** (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
- **Kinase Reaction:** In a multi-well plate, combine a recombinant kinase, its specific substrate, and ATP.
- **Compound Addition:** Add the diluted **TG4-155** or vehicle control (DMSO) to the wells.
- **Incubation:** Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring incorporation of ^{32}P -ATP or a fluorescence-based assay).
- **Data Analysis:** Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Visualizations



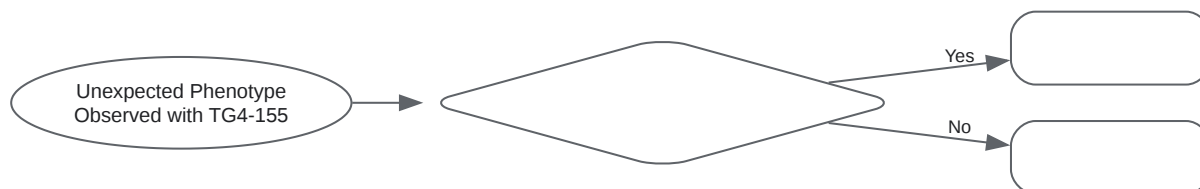
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Caption: Simplified signaling pathway of the EP2 receptor and the inhibitory action of **TG4-155**.



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Caption: Experimental workflow for characterizing the potential off-target effects of **TG4-155**.



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Caption: Decision tree for troubleshooting unexpected experimental outcomes with **TG4-155**.

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